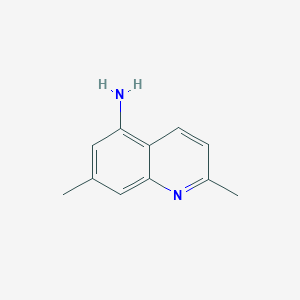

2,7-Dimethylquinolin-5-amine

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in the field of chemical research, primarily due to its versatile scaffold that appears in a wide array of biologically active compounds. numberanalytics.comiipseries.org The quinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, featuring in numerous pharmaceuticals with activities ranging from antimalarial and anticancer to antibacterial and anti-inflammatory. researchgate.netijfans.orgorientjchem.org Quinine, a natural alkaloid used for centuries to treat malaria, is a prominent example of a quinoline-containing compound. iipseries.orgijfans.org

In modern drug discovery, the functionalization of the quinoline ring is a key strategy for developing new therapeutic agents with enhanced efficacy and selectivity. researchgate.net Beyond pharmaceuticals, quinoline derivatives are integral to materials science, where they are used in the development of dyes, sensors, and materials with specific electronic and optical properties. numberanalytics.comecorfan.org Their broad utility also extends to agrochemicals and as ligands in coordination chemistry. numberanalytics.comijfans.org The ongoing exploration of quinoline chemistry continues to yield novel compounds with significant potential across various scientific disciplines. researchgate.netnumberanalytics.com

Structural Framework and Nomenclature of 2,7-Dimethylquinolin-5-amine

The compound this compound is a derivative of quinoline. Its structure is characterized by a quinoline core with methyl groups (–CH₃) substituted at positions 2 and 7, and a primary amine group (–NH₂) at position 5.

The systematic IUPAC name for this compound is this compound. This nomenclature is derived by identifying the parent heterocycle as quinoline. The substituents are then named and their positions on the quinoline ring are indicated by numbers. The numbering of the quinoline ring starts from the nitrogen atom as position 1 and proceeds around the ring.

Table 1: Structural and Identification Details

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂ |

| Parent Heterocycle | Quinoline |

| Substituents | 2-methyl, 7-methyl, 5-amino |

Historical Context of Quinoline Synthesis Methodologies

The history of quinoline synthesis is rich, dating back to its first isolation from coal tar in 1834. iipseries.orgwikipedia.org The development of synthetic methods to construct the quinoline ring system was a significant advancement in organic chemistry. Several classical named reactions have become fundamental to this area of synthesis.

The Skraup synthesis , developed in 1880, is one of the earliest and most well-known methods. numberanalytics.com It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org The Doebner-von Miller reaction is another classic method that utilizes anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net Other important historical syntheses include the Combes synthesis , which uses anilines and β-diketones, and the Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group adjacent to a carbonyl. iipseries.orgwikipedia.org These methods, along with others like the Pfitzinger and Conrad-Limpach syntheses, have been instrumental in providing access to a wide variety of substituted quinolines, paving the way for extensive research into their properties and applications. iipseries.orgwikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2,7-dimethylquinolin-5-amine |

InChI |

InChI=1S/C11H12N2/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,12H2,1-2H3 |

InChI Key |

DJCMWHWEHPRBCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2C=C1)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dimethylquinolin 5 Amine and Its Derivatives

Established Synthetic Routes to Quinoline-Based Compounds

The foundational methods for quinoline (B57606) synthesis have been established for over a century and remain cornerstones of heterocyclic chemistry. These routes typically involve the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring.

Cyclocondensation reactions are classic and widely used methods for quinoline synthesis, involving the reaction of an aniline (B41778) derivative with a three-carbon component.

Skraup Synthesis : This is one of the oldest and most famous methods for quinoline synthesis. It involves the reaction of an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). uop.edu.pkpharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to form the quinoline ring. uop.edu.pkiipseries.org The reaction is often vigorous and requires careful control. uop.edu.pk

Doebner-von Miller Reaction : This is a more flexible variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol and an oxidizing agent. jptcp.comresearchgate.net For instance, reacting an aniline with crotonaldehyde (B89634) can yield a quinaldine (B1664567) (2-methylquinoline) derivative. acs.org This method allows for the synthesis of a wider variety of substituted quinolines. researchgate.net

Friedländer Synthesis : This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde) in the presence of an acid or base catalyst. uop.edu.pkpharmaguideline.comnih.gov It is a straightforward method for producing substituted quinolines, particularly those with substituents at the 2- and 3-positions. pharmaguideline.comnih.gov

Combes Synthesis : In this reaction, an aniline is condensed with a 1,3-dicarbonyl compound (like a β-diketone) under acidic conditions. pharmaguideline.comiipseries.org The intermediate β-amino enone undergoes acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline. iipseries.org

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms the basic quinoline ring; reaction can be violent. uop.edu.pk |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | A more versatile modification of the Skraup synthesis. jptcp.com |

| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Good for preparing 2,3-substituted quinolines. pharmaguideline.com |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Yields 2,4-disubstituted quinolines. iipseries.org |

Once the quinoline ring is formed, substituents can be introduced or modified via nucleophilic substitution reactions. The pyridine ring of quinoline is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. gcwgandhinagar.com

Halogenated quinolines, especially those with halogens at the C2 and C4 positions, are excellent substrates for nucleophilic substitution. quimicaorganica.org These halogens can be readily displaced by various nucleophiles, including amines, to introduce amino groups. The reaction typically proceeds through an addition-elimination mechanism where the negative charge in the intermediate is stabilized by the nitrogen atom. quimicaorganica.org Direct amination of the quinoline ring is less common but can be achieved under specific conditions, for example, through the Chichibabin reaction, though this often provides a mixture of products. The conversion of haloquinolines to their corresponding azido (B1232118) derivatives, followed by reduction, is an effective indirect method for introducing an amino group. mdpi.org

Oxidation and reduction are critical steps in many quinoline synthesis and derivatization pathways.

Oxidative Transformations : Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, conclude with an oxidation step. uop.edu.pk This final step is crucial for the aromatization of the newly formed dihydroquinoline intermediate to the stable quinoline ring system. pharmaguideline.com Modern methods also employ oxidative annulation strategies, using various oxidants to facilitate the cyclization process. mdpi.com The quinoline ring itself is generally resistant to oxidation, but under harsh conditions with reagents like potassium permanganate, the benzene ring can be cleaved. pharmaguideline.comgcwgandhinagar.com

Reductive Transformations : Reduction is a key strategy for introducing amino groups onto the quinoline ring. A common and highly effective method involves the nitration of the quinoline core, followed by the reduction of the nitro group to an amine. acs.org Stannous chloride (SnCl₂) in hydrochloric acid is a classic reagent for this transformation. acs.org Catalytic hydrogenation is another powerful method for reducing both the nitro group and, under more forcing conditions, the pyridine or benzene ring of the quinoline system. pharmaguideline.com

Annulation strategies involve the construction of one of the quinoline rings onto a pre-existing, suitably functionalized ring. This approach offers alternative pathways to substituted quinolines. elsevierpure.com

A common strategy is a [4+2] annulation, which can be viewed as a type of Diels-Alder reaction. For example, an ortho-azidobenzaldehyde can react with an alkyne in a sequence that ultimately forms the pyridine ring. nih.gov Another approach involves the reaction of o-iodo-anilines with propargyl alcohols, catalyzed by palladium, to generate 2,4-disubstituted quinolines. organic-chemistry.org These methods often provide high regioselectivity and tolerate a wide range of functional groups, making them valuable tools in modern organic synthesis. organic-chemistry.org

Targeted Synthesis of Methyl- and Amino-Substituted Quinolines

The synthesis of a specifically substituted molecule like 2,7-dimethylquinolin-5-amine requires careful planning to ensure the correct placement of each functional group.

Regioselectivity is paramount when synthesizing polysubstituted quinolines. The final substitution pattern is often dictated by the choice of starting materials and the reaction used to construct the quinoline core.

For the synthesis of 2,7-dimethylquinoline (B1584490), a Doebner-von Miller reaction is highly effective. The reaction of m-toluidine (B57737) (3-methylaniline) with crotonaldehyde can, in principle, lead to two isomers: 2,7-dimethylquinoline and 2,5-dimethylquinoline. However, the 2,7-dimethyl isomer is typically the major product and can be readily isolated. acs.org

Once the 2,7-dimethylquinoline core is established, the 5-amino group can be introduced. A standard and regioselective method for this is a two-step nitration-reduction sequence.

Nitration : The nitration of 2,7-dimethylquinoline using a nitrating mixture (e.g., potassium nitrate (B79036) in sulfuric acid) preferentially occurs at the 8-position, yielding 8-nitro-2,7-dimethylquinoline. acs.org This demonstrates the directing effects of the existing methyl groups and the quinoline nitrogen. To achieve substitution at the 5-position, one would typically start with a differently substituted aniline where the 5-position is already activated or where other positions are blocked. However, if nitration were to yield a mixture, the 5-nitro and 8-nitro isomers would be the expected products based on general quinoline electrophilic substitution patterns. uop.edu.pk

Reduction : The resulting nitro-2,7-dimethylquinoline can then be reduced to the corresponding amine. A common method is the use of stannous chloride in acid, which efficiently converts the nitro group to an amino group without affecting the quinoline ring, yielding the target 2,7-dimethylquinolin-amine. acs.org

Catalyst-Free and Environmentally Conscious Approaches

In the pursuit of sustainable chemical manufacturing, significant research has focused on developing catalyst-free and environmentally benign methodologies for the synthesis of quinoline derivatives. These approaches aim to minimize waste, reduce energy consumption, and eliminate the use of toxic and expensive metal catalysts. ijpsjournal.com Key strategies include solvent-free reactions and the application of energy-efficient techniques such as microwave or ultrasound irradiation. ijpsjournal.com

Catalyst-free methods often utilize light, microwave, or ultrasound energy to drive reactions, thereby reducing both chemical waste and energy usage. ijpsjournal.com For instance, microwave-assisted synthesis under neat (solvent-free) conditions has been effectively employed for the Friedländer synthesis of 2,3,4-trisubstituted quinolines. acs.org This technique can lead to yields exceeding 50% in very short reaction times, typically between 6 to 12 minutes. acs.org

Another cornerstone of green quinoline synthesis is the replacement of hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695), or by conducting reactions without any solvent. ijpsjournal.com Water, in particular, is an attractive green solvent for its non-toxic, non-flammable, and economical nature. tandfonline.com Several one-pot, three-component reactions for synthesizing quinoline derivatives have been successfully developed using water as the reaction medium. tandfonline.com For example, the synthesis of 4-ferrocenyl quinoline derivatives has been achieved in good to excellent yields (69-95%) by reacting aromatic aldehydes, amines, and ferrocenyl acetylene (B1199291) in water. tandfonline.com Similarly, solvent-free, three-component coupling reactions have been reported for the synthesis of 2,4-disubstituted quinolines, which avoids the use of valuable metals and caustic solvents. tandfonline.com

These methodologies align with the core principles of green chemistry by improving atom economy, reducing waste, and utilizing more sustainable resources and energy sources. ijpsjournal.com

Optimization of Reaction Parameters in Quinoline Synthesis

The efficiency and selectivity of quinoline synthesis are highly dependent on the careful optimization of reaction parameters. Key factors that are frequently fine-tuned include the solvent system, catalysts, and various additives. These elements can profoundly influence reaction rates, product yields, and the formation of desired isomers.

The choice of solvent is a critical parameter in the synthesis of quinoline derivatives, as it can significantly impact reaction efficiency and selectivity. The solvent's polarity, protic or aprotic nature, and ability to dissolve reactants and catalysts all play crucial roles.

Studies have shown that aprotic polar solvents are often beneficial for quinoline synthesis. For example, in a zirconocene-catalyzed reaction, dimethylformamide (DMF) was found to be an effective solvent, producing the desired quinoline product in 83% yield. rsc.org In contrast, protic solvents like ethanol (EtOH) can be detrimental, potentially by forming complexes with the catalyst, which leads to a sharp decrease in yield to just 17% and the formation of multiple byproducts. rsc.org In some transition-metal-free reactions, dimethyl sulfoxide (B87167) (DMSO) has been used effectively, acting not only as a solvent but also as a carbon source. mdpi.com

In the development of green synthetic protocols, water has been explored as a solvent. For the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone (B1224429) using an FeCl₃·6H₂O catalyst, water provided a high yield of 92%. tandfonline.com This demonstrates that for certain catalytic systems, water can be a highly efficient and environmentally benign solvent choice. However, in other contexts, such as certain Skraup–Doebner–von Miller reactions, a biphasic solvent mixture was found to be detrimental, with a switch to dilute HCl as the sole solvent significantly improving the reaction outcome. nih.gov

The following table summarizes the effect of different solvents on the yield of quinoline synthesis in various reaction systems.

| Reaction/Catalyst System | Solvent | Yield (%) | Reference |

| Zirconocene-catalyzed cyclization | DMF | 83 | rsc.org |

| Zirconocene-catalyzed cyclization | EtOH | 17 | rsc.org |

| FeCl₃·6H₂O-catalyzed condensation | Water | 92 | tandfonline.com |

| FeCl₃·6H₂O-catalyzed condensation | Ethanol | 85 | tandfonline.com |

| FeCl₃·6H₂O-catalyzed condensation | Methanol | 82 | tandfonline.com |

| FeCl₃·6H₂O-catalyzed condensation | Acetonitrile | 75 | tandfonline.com |

| FeCl₃·6H₂O-catalyzed condensation | Dichloromethane | 60 | tandfonline.com |

| FeCl₃·6H₂O-catalyzed condensation | No Solvent | 55 | tandfonline.com |

This table is interactive. Users can sort and filter the data.

Catalysts and additives are fundamental to many modern quinoline synthesis methods, enabling reactions to proceed under milder conditions, with shorter reaction times, and with higher yields. tandfonline.com A wide array of catalysts, including Brønsted acids, Lewis acids, and ionic liquids, have been employed to facilitate these transformations.

Environmentally benign and inexpensive catalysts are of particular interest. For example, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been utilized as a non-toxic catalyst for the one-pot synthesis of quinoline derivatives, offering high yields in short reaction times under mild conditions. tandfonline.com Brønsted acids like p-toluenesulfonic acid (p-TSA) and triflic acid (TfOH) are also effective. tandfonline.com p-TSA has been used to catalyze three-component reactions in water, while TfOH has been employed in metal-free and solvent-free cyclization reactions. tandfonline.com Formic acid is another versatile and eco-friendly catalyst that can promote the direct synthesis of quinolines with high selectivity. ijpsjournal.com

Molecular iodine has emerged as an efficient catalyst for multicomponent reactions, such as the Povarov-type reaction, where it is proposed to play a complex role in the cyclization and aromatization steps. mdpi.comnih.gov In some cases, cooperative catalysis, where two or more catalysts work in concert, has proven highly effective. A system combining CuI and pyrrolidine, for instance, enables the efficient synthesis of 2-substituted quinolines; neither catalyst alone is effective, highlighting the synergistic interaction. organic-chemistry.org

Ionic liquids can serve as both the solvent and the catalyst, offering a green alternative to traditional volatile organic solvents and harsh acids in reactions like the Friedländer and Doebner syntheses. nih.gov The use of [bmim]HSO₄ or [Bmim]BF₄ can lead to high yields under solvent-free conditions, simplifying product isolation and catalyst recycling. nih.gov

The table below illustrates the performance of various catalysts in the synthesis of quinoline derivatives.

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

| FeCl₃·6H₂O | Condensation | Inexpensive, non-toxic, high yields in water | tandfonline.com |

| p-Toluene sulfonic acid (p-TSA) | Three-component reaction | Effective in green solvents like water | tandfonline.com |

| Formic Acid | Direct Synthesis | Environmentally friendly, high selectivity | ijpsjournal.com |

| Molecular Iodine (I₂) | Povarov-type reaction | Metal-free, facilitates complex cyclizations | mdpi.comnih.gov |

| [bmim]HSO₄ (Ionic Liquid) | Friedländer synthesis | Green alternative, solvent-free conditions | nih.gov |

| CuI / Pyrrolidine | Addition/Cycloisomerization | Cooperative catalysis, high regioselectivity | organic-chemistry.org |

| Zinc(II) triflate | Three-component coupling | Solvent-free, avoids precious metals | tandfonline.com |

This table is interactive. Users can sort and filter the data.

Intrinsic Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Amino Functionality in Quinoline (B57606) Derivatives

The primary amine at the C-5 position is a key center of reactivity in 2,7-dimethylquinolin-5-amine. Its nucleophilic nature drives a variety of chemical transformations.

The amino group at the 5-position of the quinoline ring possesses significant nucleophilic character due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to attack by a wide range of electrophiles. The nucleophilicity of the amino group is influenced by the electronic nature of the quinoline ring system. In its ground state, the amino group can participate in resonance with the aromatic system, which can modulate its electron-donating capacity.

Protonation is a fundamental reaction pathway for the amino group. In the presence of acids, the lone pair on the nitrogen readily accepts a proton to form the corresponding ammonium (B1175870) salt. The basicity of the amino group, and thus its nucleophilicity, is a critical parameter. For comparison, the pKa of the conjugate acid of 5-aminoquinoline (B19350) is approximately 5.5, indicating it is a moderately weak base. The presence of two electron-donating methyl groups at the 2- and 7-positions in this compound is expected to slightly increase the electron density on the quinoline ring, thereby enhancing the basicity and nucleophilicity of the amino group compared to the unsubstituted 5-aminoquinoline.

The amino group can act as a nucleophile in substitution and addition reactions. For instance, it can react with alkyl halides in N-alkylation reactions, although this can be complicated by polyalkylation and the formation of hydrohalide salts. msu.edu The reaction with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of Schiff bases (imines), which are versatile intermediates in organic synthesis. researchgate.net

The primary amine functionality of this compound is a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized molecules. These reactions are crucial for creating new compounds with tailored properties.

Acylation: One of the most common derivatization reactions is acylation, where the amine reacts with acylating agents like acid chlorides or anhydrides to form amides. For example, the reaction of this compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(2,7-dimethylquinolin-5-yl)acetamide. This reaction is generally efficient and serves to protect the amine group or introduce new functionalities. The synthesis of various acetamide (B32628) derivatives from aminoquinolines is a well-established procedure. nih.govnih.govbio-protocol.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium results in the formation of the corresponding sulfonamide. This reaction is analogous to acylation and is widely used in medicinal chemistry.

Reaction with Isocyanates and Isothiocyanates: The amino group can also react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions proceed through the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate.

Derivatization for Analytical Purposes: The amine group can be derivatized to enhance detectability in analytical techniques like HPLC. Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with primary amines to form highly fluorescent derivatives, enabling sensitive quantification. sigmaaldrich.comresearchgate.net

A summary of common derivatization reactions of the amino group is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

| Thiourea Formation | Phenyl isothiocyanate | Thiourea |

| Fluorescent Labeling | DMQC-OSu | Fluorescent Amide |

Reactivity at the Quinoline Ring System

The quinoline ring itself is a reactive entity, susceptible to both electrophilic and nucleophilic attack, though the conditions required for these reactions can be harsh. The presence of the amino and methyl substituents significantly influences the regioselectivity of these reactions.

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. arsdcollege.ac.in Substitution typically occurs on the benzene ring portion of the scaffold, primarily at positions 5 and 8. arsdcollege.ac.inslideshare.net However, in this compound, the scenario is more complex.

The 5-amino group is a powerful activating group and is ortho-, para-directing. The 2- and 7-methyl groups are also activating and ortho-, para-directing. The combined influence of these substituents, along with the deactivating effect of the ring nitrogen, determines the position of electrophilic attack.

The potential sites for electrophilic attack are C-6 and C-8, which are ortho and para to the strongly activating amino group. The C-7 position is already substituted. The C-8 position is also sterically hindered by the peri-relationship with the C-1 nitrogen. Therefore, electrophilic substitution is most likely to occur at the C-6 position. Nitration of 2,7-dimethylquinoline (B1584490) has been studied, and the position of substitution is influenced by the reaction conditions. acs.org For instance, nitration of similar activated quinolines often leads to substitution on the benzenoid ring.

Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically requires a good leaving group (like a halide) and is facilitated by electron-withdrawing groups. numberanalytics.comwikipedia.org In the case of this compound, the ring is activated by electron-donating groups, making SNAr reactions that displace a hydride ion (a Chichibabin-type reaction) difficult. Such reactions usually occur at the C-2 or C-4 positions of the pyridine (B92270) ring. arsdcollege.ac.inquora.com

However, if a good leaving group were present, for example in a halogenated derivative of this compound, SNAr could be a viable pathway. For instance, the chlorine atom at the 4-position of 4-chloroquinolines is readily displaced by amines in SNAr reactions. frontiersin.orgucsf.edunih.gov The rate and selectivity of such reactions are influenced by the electronic properties of the substituents on the quinoline ring. mdpi.com

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The two methyl groups and the amino group on the quinoline ring have a profound impact on the kinetics and selectivity of its reactions.

The electron-donating nature of the methyl groups (via hyperconjugation and inductive effect) and the amino group (via resonance) increases the electron density of the aromatic system. nih.govresearchgate.net This enhances the rate of electrophilic substitution reactions and directs incoming electrophiles to specific positions, primarily ortho and para to the activating groups. As discussed, the C-6 position is the most likely site for electrophilic attack.

Conversely, these electron-donating groups decrease the ring's susceptibility to nucleophilic attack. The increased electron density repels incoming nucleophiles, thus slowing down SNAr reactions.

Steric effects also play a crucial role. The methyl group at C-2 can hinder nucleophilic attack at this position. nih.govresearchgate.net Similarly, the proximity of the C-8 position to the nitrogen atom and the C-7 methyl group creates steric hindrance, which can affect the approach of reagents to this site.

In photochemical reactions, substituents can significantly alter the photophysical properties of the quinoline chromophore, affecting quantum yields and reaction sensitivities. nih.gov The interplay of these electronic and steric factors allows for the fine-tuning of the reactivity of the this compound scaffold for various synthetic applications.

Solvent Effects on Reaction Dynamics and Equilibrium

The solvent environment plays a critical role in the chemical reactions of quinoline derivatives, influencing reaction rates, selectivity, and the stability of intermediates and transition states. nih.govresearchgate.net For this compound, while specific kinetic studies are not extensively documented, the impact of solvents can be inferred from research on analogous aminoquinoline systems and general principles of reaction dynamics. Solvents can modulate reactivity through nonspecific interactions, such as those governed by polarity and dielectric constant, and specific interactions, like hydrogen bonding. nih.govnih.gov

In reactions involving aminoquinolines, solvent polarity is a key determinant of behavior. For instance, studies on other aminoquinoline derivatives with strong electron-donating amino groups and electron-withdrawing substituents have shown significant solvatochromic effects. nih.gov These compounds exhibit a bathochromic shift (a shift to longer wavelengths) in their absorption and emission spectra as solvent polarity increases. This phenomenon is attributed to the stabilization of a polar intramolecular charge transfer (ICT) excited state in more polar solvents. researchgate.netnih.gov It is plausible that this compound would exhibit similar sensitivity to solvent polarity in its spectroscopic properties and the energetics of its reaction pathways.

The choice of solvent is also crucial in the synthesis and derivatization of aminoquinolines. Polar aprotic solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF) are often preferred for nucleophilic substitution reactions involving amines, as they can facilitate amine reactivity. In contrast, for reactions proceeding through different mechanisms, other types of solvents may be optimal. For example, the Ugi multicomponent reaction involving a related 2-chloro-5,7-dimethylquinoline (B13838384) derivative proceeds efficiently in 2,2,2-trifluoroethanol (B45653) (TFE), a polar, hydrogen-bond-donating solvent. bohrium.com

Computational studies on related systems have shown that explicit solvent molecules can significantly alter reaction energy barriers compared to implicit continuum models. nih.gov These effects arise from specific solute-solvent interactions, such as hydrogen bonding, which can stabilize or destabilize transition states and intermediates. For instance, in reactions where charge develops or disperses, polar solvents typically lower the activation energy by stabilizing the more polarized transition state relative to the reactants, thereby accelerating the reaction rate. researchgate.net The caging effect of solvent molecules can also influence reaction dynamics, though this is often more significant in reactions with substantial changes in solute shape. kuleuven.be

Table 1: Observed Solvent Effects in Reactions of Analogous Aminoquinoline Compounds

| Reaction / Property | Compound Type | Solvent(s) | Observed Effect | Reference(s) |

| Nucleophilic Substitution | 4,7-dichloroquinoline with dimethylamine | Ethanol, Tetrahydrofuran (THF) | Polar aprotic nature facilitates amine reactivity. | |

| Intramolecular Charge Transfer (ICT) | 2,4-disubstituted 7-aminoquinolines | Dioxane (nonpolar) to Methanol (polar) | Large bathochromic shift in absorption and emission spectra with increasing solvent polarity. | nih.gov |

| Ugi Multicomponent Reaction | 2-chloro-5,7-dimethylquinoline-3-carbaldehyde | 2,2,2-Trifluoroethanol (TFE) | Serves as an effective medium for the reaction. | bohrium.com |

| Tautomeric Equilibrium | 2,5-Dimethylquinolin-8-ol | Polar Solvents | Zwitterionic tautomeric forms may become accessible due to proton transfer. |

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of this compound is primarily dictated by the nucleophilic primary amine at the C-5 position and the quinoline ring system itself. The amine group serves as a versatile handle for a variety of chemical transformations.

Reactions at the Amine Group: The primary aromatic amine is a potent nucleophile, enabling reactions such as acylation and Schiff base formation. vulcanchem.com

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amide derivatives. This proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. mnstate.edu

Schiff Base Formation: Condensation with aldehydes or ketones, typically under acid catalysis, forms imine (Schiff base) intermediates. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. msu.edu

Oxidative Condensation: Research on structurally similar 8-(alkyl)-2-methylquinolin-5-amines provides insight into potential dimerization and cross-coupling reactions. mdpi.comnih.gov These compounds undergo oxidative condensation to form phenazine-type structures. For example, the reaction of two identical molecules of an 8-alkyl-2-methylquinolin-5-amine in the presence of an oxidizing agent like silver carbonate leads to a symmetrical phenazine (B1670421) derivative. nih.gov The proposed mechanism involves a double C-N bond formation. Mechanistic studies using radical scavengers on related systems have suggested that these transformations likely proceed through an ionic, rather than a radical, pathway. mdpi.com The reaction is believed to involve electron transfer processes from the electron-rich amine to the oxidizing agent. nih.gov

Formation of the Quinoline Core: The synthesis of the 2,7-dimethylquinoline scaffold itself can be achieved through several classic organic reactions, each with distinct mechanisms and intermediates.

Skraup Synthesis: This method involves the reaction of an aniline (B41778) derivative (in this case, 3,5-dimethylaniline) with glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. The mechanism is complex and thought to involve the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones. The reaction of an aniline with two equivalents of an α,β-unsaturated carbonyl compound proceeds through conjugate addition, condensation to form a dihydroquinoline intermediate, which is then oxidized. organic-chemistry.org

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For this compound, this would require a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone.

Potential Reactive Intermediates: Beyond stable products, the reactions of this compound can involve several transient species.

Amine Radical Cations: Like other amines, this compound could potentially be oxidized via single-electron transfer (e.g., in photoredox catalysis) to form an amine radical cation. beilstein-journals.org This highly reactive intermediate can then lead to the formation of iminium ions or α-amino radicals, opening pathways to a variety of further transformations. beilstein-journals.org

Diazonium Salts: Reaction of the primary amine with nitrous acid (generated in situ from NaNO₂) at low temperatures would yield a quinolinediazonium salt. This intermediate is a cornerstone of aromatic chemistry, serving as an excellent leaving group that can be replaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions. mnstate.edu

Table 2: Summary of Potential Reaction Mechanisms and Intermediates for this compound

| Reaction Type | Key Reagents | Proposed Mechanism | Key Intermediates | Reference(s) |

| Acylation | Acyl Halide/Anhydride | Nucleophilic Addition-Elimination | Tetrahedral Carbonyl Adduct | mnstate.edu |

| Schiff Base Formation | Aldehyde/Ketone, Acid Catalyst | Nucleophilic Addition followed by Dehydration | Carbinolamine | msu.edu |

| Oxidative Dimerization | Oxidizing Agent (e.g., Ag₂CO₃) | Ionic, Double C-N Bond Formation | Electron-Transfer Adducts | mdpi.comnih.gov |

| Diazotization | Nitrous Acid (HNO₂) | Electrophilic attack on amine | Diazonium Salt (Ar-N₂⁺) | mnstate.edu |

| Reductive Amination | Carbonyl Compound, Reducing Agent | Imine/Enamine formation and reduction | Imine, Iminium Ion | msu.edu |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of structural analysis for organic molecules like 2,7-Dimethylquinolin-5-amine. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular framework, including the substitution pattern on the quinoline (B57606) ring system.

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the quinoline core, the two methyl group substituents, and the primary amine group.

The key features observed in a typical spectrum (e.g., in DMSO-d₆) are:

Amine Protons (-NH₂): A broad singlet appears in the downfield region, typically around δ 5.90-6.10 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The integration of this peak corresponds to two protons.

Aromatic Protons: The quinoline ring system contains four aromatic protons.

The protons on the pyridine (B92270) ring, H-3 and H-4, exhibit a characteristic AB coupling system, appearing as two doublets. H-4 (δ ~8.25 ppm) is downfield relative to H-3 (δ ~7.20 ppm) due to the deshielding effect of the adjacent ring nitrogen.

The protons on the benzenoid ring, H-6 and H-8, appear as sharp singlets because they lack adjacent proton neighbors for coupling. Their chemical shifts are influenced by the electron-donating effects of the amine and methyl groups, typically appearing around δ 6.80 ppm (H-6) and δ 6.70 ppm (H-8).

Methyl Protons (-CH₃): Two sharp singlets are observed in the aliphatic region. The C-2 methyl group (δ ~2.60 ppm) is slightly downfield compared to the C-7 methyl group (δ ~2.40 ppm) due to the influence of the adjacent heterocyclic nitrogen atom. Each singlet integrates to three protons.

The following table summarizes the characteristic ¹H NMR spectral data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H-4 | ~8.25 | d (doublet) | 1H | Coupled with H-3. Downfield due to proximity to ring nitrogen. |

| H-3 | ~7.20 | d (doublet) | 1H | Coupled with H-4. |

| H-6 | ~6.80 | s (singlet) | 1H | Adjacent to methyl and amine groups; no adjacent protons. |

| H-8 | ~6.70 | s (singlet) | 1H | Adjacent to methyl group; no adjacent protons. |

| -NH₂ (C5-Amine) | ~6.05 | br s (broad singlet) | 2H | Chemical shift is solvent-dependent. |

| -CH₃ (C2-Methyl) | ~2.60 | s (singlet) | 3H | Deshielded by adjacent ring nitrogen. |

| -CH₃ (C7-Methyl) | ~2.40 | s (singlet) | 3H | Typical aromatic methyl shift. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, a total of 11 distinct signals are expected: nine for the quinoline core and two for the methyl groups. The chemical shifts are highly sensitive to the local electronic environment.

Key assignments include:

Quaternary Carbons: Carbons bearing no protons (C-2, C-4a, C-5, C-7, C-8a) are identified. C-2 is significantly downfield (~158 ppm) due to its attachment to the ring nitrogen. C-5, bearing the amine group, appears around ~146 ppm.

Protonated Aromatic Carbons: The CH carbons of the ring (C-3, C-4, C-6, C-8) are observed in the typical aromatic region (δ 110-135 ppm).

Methyl Carbons: The two methyl carbons appear in the upfield region, with the C-2 methyl carbon (~24 ppm) and C-7 methyl carbon (~20 ppm) being clearly distinguishable.

The following table details the assigned chemical shifts from a representative ¹³C NMR spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-2 | ~158.1 | Quaternary (C) |

| C-8a | ~147.5 | Quaternary (C) |

| C-5 | ~146.2 | Quaternary (C) |

| C-7 | ~136.4 | Quaternary (C) |

| C-4 | ~134.0 | Methine (CH) |

| C-4a | ~122.5 | Quaternary (C) |

| C-3 | ~121.8 | Methine (CH) |

| C-6 | ~115.3 | Methine (CH) |

| C-8 | ~110.1 | Methine (CH) |

| -CH₃ (C2-Methyl) | ~24.2 | Methyl (CH₃) |

| -CH₃ (C7-Methyl) | ~20.5 | Methyl (CH₃) |

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. For this compound, HSQC would show clear cross-peaks connecting the proton at δ ~7.20 ppm to the carbon at δ ~121.8 ppm (confirming the H-3/C-3 pair), the proton at δ ~6.80 ppm to the carbon at δ ~115.3 ppm (H-6/C-6), and so on for all C-H bonds. It also confirms the assignments of the two distinct methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key HMBC correlations that confirm the structure include:

The C-2 methyl protons (δ ~2.60 ppm) show correlations to the C-2 (δ ~158.1 ppm) and C-3 (δ ~121.8 ppm) carbons.

The C-7 methyl protons (δ ~2.40 ppm) show correlations to C-6 (δ ~115.3 ppm), C-7 (δ ~136.4 ppm), and C-8 (δ ~110.1 ppm).

The aromatic proton H-8 (δ ~6.70 ppm) shows correlations to the quaternary carbons C-4a (δ ~122.5 ppm) and C-7 (δ ~136.4 ppm), confirming the substitution pattern on the benzenoid ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, the primary and most significant COSY cross-peak is between H-3 (δ ~7.20 ppm) and H-4 (δ ~8.25 ppm), confirming their adjacency on the pyridine ring. The other aromatic and methyl protons, being singlets, show no COSY correlations, which further supports their structural assignments.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending), this technique provides a characteristic spectral fingerprint.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features. The most prominent bands are associated with the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and methyl groups, and the C=C/C=N bonds of the quinoline core. These absorptions provide direct evidence for the presence of the intended functional groups.

FT-IR, the modern implementation of infrared spectroscopy, provides high-resolution data for the structural analysis of this compound. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Key absorption bands and their assignments are:

N-H Stretching: The primary amine (-NH₂) group gives rise to a characteristic pair of medium-to-sharp bands in the 3350-3450 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretches, respectively.

C-H Stretching: Aromatic C-H stretching vibrations are observed as a series of weak bands just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹). Aliphatic C-H stretches from the two methyl groups appear as strong bands below 3000 cm⁻¹ (e.g., 2920-2970 cm⁻¹).

C=C and C=N Stretching: The vibrations of the aromatic quinoline ring system produce a series of strong to medium absorptions in the 1500-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a strong band around 1610-1630 cm⁻¹, often overlapping with the ring stretching bands.

C-N Stretching: The aromatic amine C-N stretching vibration is found in the 1280-1350 cm⁻¹ range.

The following table summarizes the principal FT-IR absorption bands for this compound.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3430, ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3050 | Weak | Aromatic C-H Stretch | Quinoline Ring |

| ~2960, ~2925 | Strong | Asymmetric & Symmetric C-H Stretch | Methyl (-CH₃) |

| ~1625 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1590, ~1510 | Strong to Medium | C=C and C=N Ring Stretch | Quinoline Ring |

| ~1380 | Medium | Symmetric C-H Bend | Methyl (-CH₃) |

| ~1320 | Medium | Aromatic C-N Stretch | Aryl Amine |

| ~840 | Strong | Aromatic C-H Out-of-Plane Bend | Substituted Benzene (B151609) Ring |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For this compound (C₁₁H₁₂N₂), which contains an even number of nitrogen atoms, the molecular ion peak is expected at an even m/z value of 184. msu.edu

The fragmentation of the molecular ion provides a structural fingerprint of the compound. The process is governed by the stability of the resulting fragment ions and neutral species. orgchemboulder.com For aromatic amines, fragmentation often involves cleavage of bonds alpha to the nitrogen atom and within the alkyl substituents. future4200.com

Key fragmentation pathways for this compound are predicted to include:

Loss of a hydrogen radical ([M-H]⁺): Formation of a stable, even-electron ion.

Loss of a methyl radical ([M-CH₃]⁺): Cleavage of one of the methyl groups from the quinoline ring, leading to a fragment ion at m/z 169.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds.

Ring fragmentation: Complex fragmentation of the quinoline ring system itself.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₁H₁₂N₂]⁺• | 184 | Molecular Ion (M⁺•) |

| [C₁₀H₉N₂]⁺ | 169 | Loss of a methyl radical (•CH₃) |

| [C₁₁H₁₁N₂]⁺ | 183 | Loss of a hydrogen radical (•H) |

| [C₁₀H₉N]⁺• | 143 | Loss of an amino radical (•NH₂) and a methyl radical (•CH₃) |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule, providing crucial information about its photophysical properties.

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the conjugated quinoline ring system. The presence of the amino (-NH₂) group, an auxochrome, and the methyl (-CH₃) groups influences the position and intensity of the absorption bands. Typically, quinoline derivatives exhibit absorption bands arising from π → π* and n → π* transitions. tanta.edu.eg

Studies on structurally similar aminoquinolines show strong absorption in the UV-A and near-visible regions, generally between 300 and 500 nm. researchgate.net The absorption maxima are known to be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net For this compound, the π → π* transitions of the aromatic system are expected to result in intense absorption bands. The lone pair of electrons on the amino group can also participate in n → π* transitions, which are typically less intense. tanta.edu.eg Extending the conjugation of the π-electron system generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. utoronto.ca

Table 2: Typical UV-Vis Absorption Data for Aminoquinoline Derivatives

| Compound Type | Typical Absorption Range (λmax) | Associated Transitions |

|---|---|---|

| Aminoquinolines | 320 - 400 nm | π → π |

| Aminoquinolines | > 400 nm | n → π |

Following the absorption of light, this compound can dissipate the excess energy through the emission of photons, a process known as fluorescence or photoluminescence. renishaw.com Many aminoquinoline derivatives are known to be fluorescent. libretexts.org Research on closely related 7-amino-2,4-dimethylquinolinium salts demonstrates strong luminescence in both solid-state and solution, with emission maxima observed in the blue-to-green region of the visible spectrum (422–534 nm). researchgate.net

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy). libretexts.org The emission properties, including intensity and wavelength, can be significantly affected by the molecular environment, such as solvent polarity, pH, and the formation of intermolecular interactions like hydrogen bonding. researchgate.net

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. tanta.edu.eg A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and interference from scattered excitation light. mdpi.com Compounds with significant structural rearrangement in the excited state often exhibit large Stokes shifts. worktribe.com For amino-substituted aromatic compounds, this can be related to processes like twisted intramolecular charge transfer (TICT). mdpi.com

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. rsc.org The quantum yield can range from 0 to 1 (or 0% to 100%). For many BODIPY dyes, a class of highly fluorescent compounds, quantum yields can be very high, sometimes approaching 1.0. ed.ac.uk The quantum yield of this compound and its derivatives is influenced by factors that promote non-radiative decay pathways, such as molecular vibrations, internal conversion, and intersystem crossing to the triplet state. mdpi.com Studies on related quinolinium salts indicate that their luminescent properties are strong, suggesting potentially high quantum yields. researchgate.net

Table 3: Representative Photophysical Properties for Luminescent Quinoline Derivatives

| Property | Typical Value/Range | Significance |

|---|---|---|

| Emission Maxima (λem) | 420 - 540 nm researchgate.net | Color of emitted light (blue-green) |

| Stokes Shift | 70 - 100 nm mdpi.com | Separation of excitation and emission signals |

| Quantum Yield (ΦF) | 0.1 - 0.8 | Efficiency of light emission |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. creative-biostructure.comxray.cz This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Studies on the salts of the closely related compound 7-amino-2,4-dimethylquinoline have successfully employed single-crystal X-ray diffraction to elucidate their structures. researchgate.net These analyses confirm that the quinoline ring nitrogen is protonated in the salt form. The resulting crystal structures are stabilized by extensive three-dimensional supramolecular networks. Key interactions observed include strong N-H···O and O-H···O hydrogen bonds, as well as weaker C-H···O and C-H···N interactions. researchgate.net Furthermore, π–π stacking interactions between the aromatic quinoline moieties play a prominent role in stabilizing the crystal packing. researchgate.net Such detailed structural information is invaluable for understanding the relationship between molecular structure and the material's bulk properties, including its photoluminescence in the solid state.

Advanced Spectroscopic Techniques and Applications

Beyond the primary methods, other advanced spectroscopic techniques are employed to gain a more complete understanding of this compound.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule. acs.org These techniques are used to identify characteristic functional groups, such as the N-H stretches of the amine group and the various C-H and C=C/C=N vibrations of the substituted quinoline ring. istanbul.edu.tr

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools used to complement experimental data. istanbul.edu.tr DFT can be used to predict and interpret vibrational spectra, calculate electronic properties like the HOMO-LUMO gap (which relates to UV-Vis absorption), and model the geometric structure of the molecule. This theoretical approach provides a deeper understanding of the electronic and structural factors that govern the observed spectroscopic properties.

Computational Chemistry and Theoretical Molecular Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

Electronic Structure and Energetic Landscapes

This area of study would involve using DFT to calculate the distribution of electrons within the 2,7-Dimethylquinolin-5-amine molecule and to map out its potential energy surface. Such calculations would identify the most stable arrangement of the atoms (the ground state) and the energies of various other possible arrangements or transition states. This information is crucial for understanding the molecule's stability and the energy barriers for different chemical reactions.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. For a molecule like this compound, which has rotatable bonds, conformational analysis would be performed to identify different stable conformers (spatial arrangements) and their relative energies. This helps in understanding the molecule's preferred shape and flexibility.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor. An analysis of the HOMO for this compound would involve calculating its energy level and visualizing its spatial distribution. The energy of the HOMO is related to the molecule's ionization potential, and its location indicates the most probable sites for electrophilic attack. A higher HOMO energy generally corresponds to a better electron-donating ability and greater reactivity as a nucleophile.

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. A LUMO analysis for this compound would determine its energy level and location. The LUMO's energy is related to the electron affinity of the molecule. Regions of the molecule where the LUMO is concentrated are the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive.

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part within the same molecule upon electronic excitation (e.g., by absorbing light). Given that this compound contains an electron-donating amine group attached to the quinoline (B57606) ring system, it is plausible that it could exhibit ICT characteristics. A computational study would investigate changes in the molecule's electronic distribution and dipole moment between its ground and excited states to characterize this phenomenon.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of compounds. Techniques like DFT can accurately forecast NMR chemical shifts and UV-Vis absorption spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.org The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., cc-pVDZ). rsc.org Calculated chemical shifts are often scaled using linear regression analysis against experimental data for a set of known molecules to improve accuracy. rsc.org For a molecule like this compound, theoretical calculations would provide predicted shifts for each unique proton and carbon atom, which could then be compared with experimentally recorded spectra to confirm assignments.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra. mdpi.comrsc.org These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. rsc.org The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are crucial for obtaining results that correlate well with experimental spectra measured in solution. mdpi.comnih.gov For this compound, TD-DFT could predict the absorption bands resulting from electronic transitions within the aromatic quinoline system.

Table 1: Theoretical Approaches for Spectroscopic Data Prediction

| Spectroscopic Technique | Computational Method | Typical Functional/Basis Set | Key Predictions |

|---|---|---|---|

| NMR | DFT-GIAO | B3LYP / cc-pVDZ | ¹H and ¹³C Chemical Shifts |

Molecular Electrostatic Potential (MESP) Mapping and Reactive Sites Identification

The Molecular Electrostatic Potential (MESP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It visualizes the electrostatic potential on the electron density surface of the molecule.

MESP maps are color-coded to indicate different potential regions. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen or oxygen. Conversely, blue areas indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow regions represent neutral or weakly polarized areas.

For this compound, an MESP analysis would likely show a region of high negative potential (red) around the nitrogen atom of the quinoline ring and the nitrogen of the exocyclic amine group, indicating these are the primary sites for electrophilic interaction, such as protonation. The hydrogen atoms of the amine group would likely be regions of positive potential (blue), making them potential hydrogen bond donors. Analyzing the MESP map helps in identifying the molecule's reactive sites for electrophilic and nucleophilic reactions.

Supramolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions are crucial in determining the supramolecular architecture of molecules in the solid state and their interactions with biological targets. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces.

Computational tools like Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions. The NCI method plots the reduced density gradient (RDG) against the electron density, revealing regions of non-covalent bonding. These regions can be color-coded to differentiate between strong attractive interactions (like hydrogen bonds, typically blue), weak van der Waals interactions (green), and repulsive steric clashes (red).

Advanced Applications in Diverse Chemical Disciplines

Role as Chemical Scaffolds and Building Blocks in Organic Synthesis

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science. 2,7-Dimethylquinolin-5-amine serves as a fundamental building block for the synthesis of more complex molecular architectures. researchgate.netcymitquimica.comenamine.net Its amine group provides a reactive site for various chemical transformations, enabling the construction of a diverse library of derivatives.

Organic synthesis frequently employs quinoline derivatives for creating novel compounds with specific biological or physical properties. The presence of the amino group on the quinoline ring of this compound enhances its utility, allowing for modifications that can tune the electronic and steric properties of the resulting molecules. For instance, it can be a precursor in the synthesis of novel heterocyclic systems through cyclization reactions. scialert.netbohrium.com The synthesis of various heteroindolo quinolines and thiophene (B33073) substituted naphthyridines has been achieved starting from chloro-dimethylquinoline derivatives, which can be prepared from the corresponding amines. researchgate.net

Furthermore, the regioselective functionalization of the quinoline core is a key strategy in organic synthesis. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce various aryl or heteroaryl groups at specific positions on the quinoline ring, starting from a halogenated precursor derived from this compound. nih.gov This modular approach allows for the systematic investigation of structure-property relationships. nih.gov

Applications in Advanced Materials Science

The unique photophysical and electronic properties of quinoline derivatives make them attractive for applications in materials science. This compound and its derivatives have shown promise in the development of optoelectronic, nonlinear optical, and other functional materials.

Optoelectronic Materials Development

Quinoline-based compounds are explored for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The fluorescence properties of these materials are central to their application. The formation of fluorescent polymorphs of 7-amino-2,4-dimethylquinoline with organic acids highlights its potential in optoelectronics. The introduction of different substituents on the quinoline scaffold allows for the tuning of the emission color and quantum yield. nih.gov For example, a "push-pull" system can be created by the electron-donating amino group at the 7-position and an electron-withdrawing group at another position, leading to intramolecular charge transfer (ICT) and influencing the fluorescent properties. nih.govnih.gov

| Derivative System | Key Feature | Application Area |

| DMAQ-based dyes | Tunable photophysical properties via "push-pull" system | Live Cell Imaging, Optoelectronics |

| 7-aminoquinolines with trifluoromethyl groups | Strong intramolecular charge-transfer fluorescence | Bioimaging, Golgi-localized probes |

Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. mdpi.com Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant NLO properties. frontiersin.org The quinoline ring can act as part of the π-conjugated bridge in such systems. Theoretical studies on novel quinoline derivatives have shown their potential as NLO materials. researchgate.net The synthesis of salts with nonlinear optical properties has been achieved using chiral anions to create non-centrosymmetric crystal structures. researchgate.net The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated and optimized through molecular design.

Functional Materials Engineering

The versatility of the this compound scaffold allows for its incorporation into a variety of functional materials. For instance, sterically hindered phenols based on 7-amino-2,4-dimethylquinoline have been synthesized, which could have applications as stabilizers or antioxidants in polymeric materials. researchgate.net The ability to form hydrogen-bonded frameworks and self-assemble into supramolecular structures opens up possibilities for creating porous materials with potential applications in gas storage or catalysis. The synthesis of new derivatives is an active area of research, aiming to create materials with tailored properties for specific applications. researchgate.net

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the quinoline core makes this compound and its derivatives excellent candidates for the development of fluorescent probes and chemical sensors. thermofisher.comcrimsonpublishers.comscispace.com These tools are vital for detecting and imaging various analytes in biological and environmental systems.

Design Principles for Environmentally Sensitive Probes

A key principle in designing fluorescent probes is to create a system where the fluorescence properties are sensitive to changes in the local environment, such as polarity, pH, or the presence of a specific analyte. nih.govrsc.org The "push-pull" electronic system in substituted quinolines is a powerful design element for creating environmentally sensitive (solvatochromic) probes. nih.gov The electron-donating amino group "pushes" electron density into the aromatic system, while an electron-withdrawing substituent can "pull" this density, leading to a large change in the dipole moment upon photoexcitation. This results in a significant shift in the emission wavelength depending on the polarity of the solvent.

For example, a highly modular quinoline-based probe has been designed with three strategic domains: one for polarization (the dimethylamino group), and two tunable domains for structural diversity and late-stage modification. nih.gov This design allows for the facile synthesis of a library of fluorophores with varied photophysical properties. The fluorescence of some of these derivatives has shown sensitivity to pH changes. nih.gov Another approach involves the synthesis of quinoline derivatives that can selectively react with analytes like aliphatic amines to produce a strong fluorescent signal. researchgate.net

Advanced Applications of this compound in Diverse Chemical Disciplines

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data regarding the advanced applications of the chemical compound This compound in the requested fields of pH sensing, bioimaging, coordination chemistry, supramolecular chemistry, and organocatalysis.

The explicit focus of the user request on the singular compound "this compound" and the strict adherence to the provided outline cannot be met with scientifically accurate and detailed research findings. Publicly accessible research databases and chemical literature extensively cover related quinoline derivatives, such as other isomers (e.g., 8-aminoquinolines, 7-amino-2,4-dimethylquinoline), which exhibit notable activities in these fields. unimi.itresearchgate.netresearchgate.netacs.org However, this information does not pertain to the specific molecular structure of this compound and its unique properties.

General studies on quinoline derivatives confirm their broad utility as fluorescent probes, sensors researchgate.netunesp.br, and versatile ligands for creating metal complexes with diverse applications. unimi.itresearchgate.net The quinoline scaffold is a privileged structure in coordination chemistry due to the nitrogen atom's ability to form stable complexes with metal ions. unimi.it Similarly, the planar nature and potential for hydrogen bonding in quinoline derivatives make them candidates for building supramolecular architectures through self-assembly, often involving π–π stacking and hydrogen-bonding interactions. acs.orgnih.govnih.gov In catalysis, various quinoline-based compounds, including primary amine derivatives, are used in asymmetric synthesis. researchgate.netorganic-chemistry.orgdovepress.com

Despite the rich chemistry of the quinoline family, specific research detailing the performance and characteristics of This compound within the detailed framework of the requested article outline (sections 6.3.2, 6.4, 6.5, and 6.6) is not available. An article constructed on these topics for this specific compound would lack the necessary detailed research findings and data tables required by the prompt. Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions, it is not possible to generate the requested content.

Q & A

Q. What are the recommended synthetic routes for 2,7-Dimethylquinolin-5-amine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of quinoline derivatives often involves condensation reactions between substituted anilines and carbonyl-containing precursors. For example, Schiff base formation (e.g., combining amines with aldehydes) is a common strategy . To optimize yields:

- Use inert atmospheres (N₂/Ar) to minimize oxidation.

- Employ high-purity solvents (e.g., DMF or ethanol) to reduce side reactions.

- Monitor reaction progress via TLC or HPLC to identify optimal stopping points.

A stepwise approach (e.g., first synthesizing intermediates like 2-ethoxy-quinoline-3-carbaldehyde, then coupling with benzimidazoles) is recommended to isolate and characterize intermediates .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography provides definitive 3D structural data, including bond angles and intermolecular interactions .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions. For example, methyl groups at positions 2 and 7 will show distinct splitting patterns in aromatic regions .

- DFT calculations (e.g., using Gaussian or ORCA) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity .

Q. What are the critical safety considerations when handling this compound in the lab?

- Methodological Answer :

- Acute Toxicity : Classified under GHS Category 4 (harmful if inhaled, ingested, or absorbed through skin). Use fume hoods and wear nitrile gloves .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid contact with incompatible materials (e.g., strong oxidizers) .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately .

Advanced Research Questions

Q. How does the methyl substitution pattern at positions 2 and 7 influence the compound’s reactivity in catalytic or coordination chemistry?

- Methodological Answer :

- Methyl groups enhance steric hindrance, which can slow ligand exchange in metal complexes (e.g., with transition metals like Pd or Ru) .

- Substituent effects on electron density can be quantified via cyclic voltammetry. For example, electron-donating methyl groups may shift redox potentials, altering catalytic activity .

- Compare coordination behavior with analogous compounds (e.g., 5,6,7,8-tetrahydroquinolin-8-amine derivatives) to isolate steric vs. electronic contributions .

Q. What computational tools are most effective for predicting the degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

- Use ReaxFF MD simulations to model bond cleavage and intermediate formation during thermal/oxidative degradation .

- Combine LC-MS/MS experimental data with in silico metabolite prediction tools (e.g., PISTACHIO or BKMS_METABOLIC) to identify degradation byproducts .

- Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and monitor changes via HPLC-UV .

Q. How can contradictions in reported toxicity data for quinolin-5-amine derivatives be resolved?

- Methodological Answer :

- Perform dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to clarify discrepancies in IC₅₀ values .

- Use toxicogenomics (RNA-seq) to identify gene expression changes linked to cytotoxicity .

- Cross-reference safety data with structurally similar compounds (e.g., isoquinolin-5-amine hydrochloride) to infer potential hazards .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.